molecular formula C12H15N5O4 B1366713 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid CAS No. 186046-99-1

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid

Cat. No. B1366713
M. Wt: 293.28 g/mol
InChI Key: BQWXVHALCKHHGO-UHFFFAOYSA-N
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Description

The compound “2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid” is a purine derivative with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. The Boc group is a common protecting group used in peptide synthesis . The purine ring is a key component of many biological molecules, including DNA and RNA.


Chemical Reactions Analysis

The Boc group in this compound can be removed under acidic conditions, such as with trifluoroacetic acid . This would yield an amine group, which could then participate in further reactions. The acetic acid moiety could also undergo reactions typical of carboxylic acids.

Scientific Research Applications

Application 1: Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

  • Summary of the Application : The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates has been reported .
  • Methods of Application : The deprotection is achieved using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 h .
  • Results or Outcomes : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma. The yields were up to 90% .

Application 2: Dipeptide Synthesis

  • Summary of the Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Methods of Application : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Results or Outcomes : The Boc-AAILs can play multiple roles as the reactant, reaction medium, coupling additive, and CTPA pre-activator .

Application 3: Dual Protection of Amino Functions

  • Summary of the Application : This application involves the dual protection of amino functions using Boc. This method is used in the synthesis of multifunctional targets where amino functions often occur .
  • Methods of Application : The synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides are highlighted .
  • Results or Outcomes : The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Application 4: Synthesis of Phosphatidylserine and Ornithine

  • Summary of the Application : Boc-protected amino acids are used in the synthesis of phosphatidylserine and ornithine .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 5: Preparation of Non-standard Protected Amino Acid Derivatives

  • Summary of the Application : The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 6: Synthesis of Non-standard Protected Amino Acid Derivatives

  • Summary of the Application : The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Future Directions

The use of Boc-protected amino acid ionic liquids in peptide synthesis has been explored, and these compounds have shown promise in enhancing amide formation . This suggests potential future directions in the development of new synthetic methods involving Boc-protected amino acids.

properties

IUPAC Name

2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]purin-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4/c1-12(2,3)21-11(20)16-9-8-10(14-5-13-9)17(6-15-8)4-7(18)19/h5-6H,4H2,1-3H3,(H,18,19)(H,13,14,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWXVHALCKHHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid
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2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid
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2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid
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2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid
Reactant of Route 5
2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid
Reactant of Route 6
2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid

Citations

For This Compound
1
Citations
MST Bantle, I Korreferent, HA Wagenknecht…
Number of citations: 0

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